Estrone 3-hemisuccinate

Description

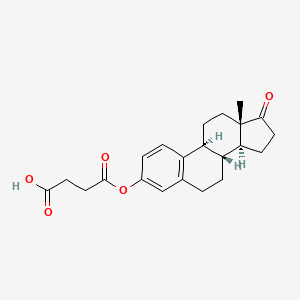

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c1-22-11-10-16-15-5-3-14(27-21(26)9-8-20(24)25)12-13(15)2-4-17(16)18(22)6-7-19(22)23/h3,5,12,16-18H,2,4,6-11H2,1H3,(H,24,25)/t16-,17-,18+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHNBNRUBKFQCR-QLDGJZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474523 | |

| Record name | ST056227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58534-72-8 | |

| Record name | ST056227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estrone 3-hemisuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Functional Derivatization of Estrone 3 Hemisuccinate

Methodologies for Chemical Synthesis of Estrone (B1671321) 3-Hemisuccinate

The primary method for the synthesis of Estrone 3-hemisuccinate involves the direct esterification of estrone.

Reaction Scheme: The synthesis typically starts with estrone as the primary material. smolecule.com The key reaction is an esterification where the phenolic hydroxyl group at the C3 position of the estrone steroid nucleus reacts with succinic anhydride (B1165640). smolecule.comsmolecule.com This reaction is generally carried out in the presence of a basic catalyst, such as pyridine, which facilitates the reaction. smolecule.com

The general steps for the synthesis are as follows:

Starting Material : Estrone is used as the foundational molecule. smolecule.com

Esterification Reaction : Estrone is reacted with succinic anhydride. A catalyst, commonly pyridine, is employed to promote the formation of the ester linkage. smolecule.com

Purification : Following the reaction, the resulting this compound product is purified to remove unreacted starting materials and byproducts. Common purification techniques include recrystallization or chromatography to achieve a high-purity compound. smolecule.com

The introduction of the hemisuccinate moiety provides a carboxylic acid functional group, which is essential for subsequent derivatization and conjugation reactions.

Strategies for Functional Derivatization and Conjugation for Research Probes

The terminal carboxylic acid of this compound is a versatile chemical handle that allows for its covalent linkage to a variety of molecules, including proteins and labels. This functionalization is fundamental to its use in creating research probes for sensitive and specific detection of estrogens.

A primary application of this compound is in the development of immunogens for producing antibodies against estrone. To elicit an immune response, the small estrone molecule (a hapten) must be conjugated to a larger carrier protein.

The carboxylic acid group of this compound is activated and then reacted with the amine groups (e.g., from lysine (B10760008) residues) on the surface of a carrier protein to form a stable amide bond. The mixed anhydride method is a standard procedure used for this conjugation. bioscientifica.com In this method, the carboxyl group of the hapten is activated, often with a reagent like isobutyl chloroformate in the presence of a base, before being coupled to the protein.

Commonly used carrier proteins include:

Bovine Serum Albumin (BSA) : Frequently used for producing immunogens due to its stability and solubility. nih.govuu.nl

Keyhole Limpet Hemocyanin (KLH) : A large, immunogenic protein often used to generate a strong immune response for antibody production. researchgate.netresearchgate.net

These conjugates, such as Estrone-3-hemisuccinate-BSA or Estrone-3-hemisuccinate-KLH, are then used to immunize animals (like rabbits or sheep) to generate polyclonal or monoclonal antibodies that can specifically recognize estrone. uu.nlresearchgate.net These antibodies are the key reagents in various immunoassay formats.

Table 1: Examples of this compound-Carrier Protein Conjugates and Their Applications

| Hapten | Carrier Protein | Conjugation Method | Application |

|---|---|---|---|

| This compound | Bovine Serum Albumin (BSA) | Mixed Anhydride Reaction | Development of immunogens for radioimmunoassays (RIAs) and enzyme immunoassays (EIAs). bioscientifica.comnih.govuu.nl |

For use in competitive immunoassays, a labeled version of the analyte, known as a tracer, is required. This compound is an ideal precursor for creating these tracers. The carboxylic acid group allows for conjugation to reporter molecules like enzymes or radioactive isotopes.

Enzyme Conjugates: The most common application is the synthesis of enzyme-labeled tracers for use in Enzyme Immunoassays (EIAs) or Enzyme-Linked Immunosorbent Assays (ELISAs). Horseradish peroxidase (HRP) is a frequently used enzyme for this purpose. creative-diagnostics.com The conjugation of this compound to HRP is often achieved using the mixed anhydride reaction, similar to the method for carrier protein conjugation. bioscientifica.com This results in a tracer, such as Estrone-3-hemisuccinate-HRP, which competes with the unlabeled estrone in a sample for binding to a limited number of antibody sites. bioscientifica.comnih.govresearchgate.netnih.gov The amount of bound enzyme activity is inversely proportional to the concentration of estrone in the sample.

Radiolabeled Tracers: For radioimmunoassays (RIAs), a radiolabeled tracer is necessary. While direct iodination of estrone is difficult, derivatives like this compound can be conjugated to a molecule that can be readily iodinated, such as histamine. The resulting conjugate can then be labeled with a radioactive isotope like Iodine-125 (¹²⁵I). A similar strategy has been described for estradiol-17β-hemisuccinate, where it was first activated and then conjugated to ¹²⁵I-histamine to produce a radioligand for receptor binding assays. researchgate.net This indirect labeling method provides a high specific activity tracer suitable for sensitive RIAs.

Table 2: Labeled Tracers Derived from this compound for Analytical Probes

| Derivative | Label | Conjugation Chemistry | Analytical Method |

|---|---|---|---|

| This compound | Horseradish Peroxidase (HRP) | Mixed Anhydride Reaction | Enzyme Immunoassay (EIA) / ELISA bioscientifica.comnih.govresearchgate.netnih.gov |

| This compound | Alkaline Phosphatase (AP) | Not Specified | Enzyme Immunoassay (EIA) nih.gov |

Advanced Analytical Techniques Employing Estrone 3 Hemisuccinate

Immunoassay Development and Optimization for Steroid Quantification

Immunoassays are a cornerstone of steroid quantification in clinical and research settings, valued for their high throughput and relatively low cost. nih.gov The development of these assays relies heavily on the availability of high-affinity, specific antibodies. Estrone (B1671321) 3-hemisuccinate is instrumental in this process, being conjugated to carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to create an immunogen. This immunogen is then used to immunize animals (e.g., rabbits, sheep, or mice) to produce polyclonal or monoclonal antibodies that can specifically bind to estrone and its structurally similar conjugates.

Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies for Estrone and Conjugates

ELISA is a widely used immunoassay format that utilizes an enzyme-linked antibody to detect the presence of an analyte. In the context of steroid analysis, competitive ELISAs are common. In this format, a known amount of enzyme-labeled estrone competes with the estrone in a sample for a limited number of antibody binding sites, which are typically coated on a microtiter plate. The antibodies used in these kits are often raised against an estrone derivative, such as Estrone 3-hemisuccinate, conjugated to a carrier protein.

The development of these assays allows for the quantification of not only unconjugated estrone but also its major circulating conjugates, such as estrone-3-sulfate (E1S) and estrone-3-glucuronide (E1G). thermofisher.comarborassays.comthermofisher.com The specificity of the antibody, determined by the hapten used for its generation, dictates the assay's ability to measure a specific estrogen or a group of related metabolites. For instance, an ELISA kit for Estrone-3-Sulfate (E1S) uses a specifically generated antibody to measure E1S in various biological matrices, including serum, plasma, urine, and fecal extracts. thermofisher.com These kits provide a standard curve generated with a known E1S standard, against which the concentration in unknown samples is determined. thermofisher.com

Below is a table summarizing the typical performance characteristics of a commercially available Estrone-3-Sulfate (E1S) ELISA kit.

| Feature | Performance Characteristic |

| Assay Type | Competitive ELISA |

| Sample Types | Fecal Extract, Plasma, Serum, Supernatant, Urine |

| Analytical Sensitivity | 26.4 pg/mL |

| Assay Range | 40.96 - 4,000 pg/mL |

| Intra-assay CV | 4.2% |

| Inter-assay CV | 8.5% |

| Detector | HRP-Conjugated Antibody |

Data sourced from Thermo Fisher Scientific. thermofisher.com

Radioimmunoassay (RIA) Formats for Estrogen Detection

Similar to ELISA, Radioimmunoassay (RIA) is a competitive binding assay, but it utilizes a radiolabeled version of the analyte (e.g., tritium-labeled estrone) instead of an enzyme conjugate. nih.gov The fundamental principle involves competition between the radiolabeled estrogen and the unlabeled estrogen in the sample for binding sites on a specific antibody. uliege.be The antibodies for these assays are generated using the same hapten-carrier protein strategy, where this compound is a suitable hapten for producing antibodies directed against estrone.

RIA was historically a gold standard for hormone analysis due to its high sensitivity. nih.gov A typical RIA procedure involves incubating the sample with the antibody and the radiolabeled tracer. After reaching equilibrium, the antibody-bound fraction is separated from the free fraction, and the radioactivity is measured using a scintillation counter. The amount of radioactivity is inversely proportional to the concentration of the analyte in the sample. While effective, the use of radioactive materials has led to a decline in the popularity of RIA in favor of non-isotopic methods like ELISA and mass spectrometry. nih.gov

Characterization of Antibody Specificity and Cross-Reactivity Profiles

The utility of any immunoassay is critically dependent on the specificity of the antibody used. When this compound is used as the immunizing hapten, the succinate (B1194679) bridge at the 3-position exposes other parts of the steroid molecule, particularly the D-ring and the 17-keto group, to the immune system. This generally results in antibodies with high specificity for the C and D rings of the estrone molecule.

Cross-reactivity studies are essential to validate the assay and understand its limitations. These studies measure the extent to which the antibody binds to other structurally related steroids. For example, antibodies raised against an estrone-3-glucuronide-BSA conjugate showed little cross-reactivity with other estrogen conjugates but did cross-react with free estrogens and their 3-methyl ethers. nih.gov Similarly, a monoclonal antibody (3910) directed against estrone-3-glucuronide demonstrated that the D-ring was critical for steroid specificity, while the glucuronic acid moiety at the A-ring was required for high binding affinity. nih.gov

The following table presents hypothetical cross-reactivity data for a polyclonal antibody raised using an this compound-BSA conjugate, illustrating typical specificity profiles.

| Compound | Cross-Reactivity (%) |

| Estrone | 100 |

| Estrone-3-Sulfate | ~80-110 |

| Estrone-3-Glucuronide | ~70-100 |

| Estradiol (B170435) | < 5 |

| Estriol | < 1 |

| Progesterone (B1679170) | < 0.1 |

| Testosterone (B1683101) | < 0.1 |

This table is illustrative and based on typical performance of such antibodies. Actual values vary between specific antibody preparations.

Mass Spectrometry-Based Quantification of Estrogen Metabolites

While immunoassays are valuable, they can suffer from a lack of specificity due to antibody cross-reactivity with other steroids and metabolites. waters.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more specific and sensitive reference method for the quantification of low-concentration steroid hormones. nih.govfarmaciajournal.com This technique combines the powerful separation capabilities of liquid chromatography with the highly selective and sensitive detection of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is considered the gold standard for accurately measuring low levels of estrogens in complex biological matrices like plasma and serum. nih.govunifi.it The method involves chromatographic separation of the target analytes followed by ionization and detection in a mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored, providing exceptional specificity. nih.gov

Although this compound is not directly used as an analyte in these methods, the antibodies generated from it play a crucial role in a sample preparation technique known as immunoaffinity extraction. This process uses immobilized antibodies to selectively capture estrogens from a sample, effectively removing interfering matrix components that can suppress the ionization process in the mass spectrometer. researchgate.net This selective purification step significantly enhances the sensitivity and reliability of the subsequent LC-MS/MS analysis, allowing for the detection of estrogens at very low concentrations (pg/mL levels). researchgate.netlcms.cz

Optimization of Sample Preparation and Derivatization for Analytical Sensitivity

Achieving the low limits of detection required for analyzing estrogens in certain populations (e.g., men and postmenopausal women) is a significant analytical challenge. nih.govresearchgate.net The sensitivity of LC-MS/MS methods is often limited by the poor ionization efficiency of native steroid molecules. researchgate.netbiorxiv.org To overcome this, several strategies are employed during sample preparation.

One key strategy is chemical derivatization, where a chemical moiety is attached to the estrogen molecule to improve its ionization efficiency. nih.govnih.gov Common derivatizing agents include dansyl chloride and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS), which introduce a readily ionizable group, thereby enhancing the signal in the mass spectrometer. nih.govnih.govbiorxiv.orguliege.be For example, derivatization with dansyl chloride has been used to simultaneously quantify estrone, estradiol, and estrone-3-sulfate in serum. nih.gov

Sample preparation is another critical area for optimization. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are used to concentrate the analytes and remove interfering substances. nih.govwaters.com As mentioned previously, immunoaffinity extraction, using antibodies raised against haptens like this compound, represents a highly selective and effective sample clean-up method that can be integrated into the LC-MS/MS workflow to achieve ultra-low detection limits without the need for derivatization in some cases. researchgate.net

The table below compares the limits of quantification (LOQ) for estrone achieved by different analytical approaches.

| Analytical Method | Sample Preparation | Derivatization | LOQ (pg/mL) | Reference |

| RIA | Extraction | No | Varies, can be <10 | nih.gov |

| ELISA | Dilution/Extraction | No | ~20-40 | thermofisher.com |

| LC-MS/MS | SPE | No | ~2 | lcms.cz |

| LC-MS/MS | SPE | Yes (FMP-TS) | ~1 | nih.gov |

| LC-MS/MS | Immunoaffinity Extraction | No | 0.19 | researchgate.net |

Chromatographic Separation Techniques for Comprehensive Steroid Profiling

The comprehensive analysis of the steroid metabolome, a practice known as steroid profiling, is essential for diagnosing a range of endocrine disorders and advancing clinical research. The complexity of biological matrices such as plasma, urine, and tissue necessitates sophisticated analytical techniques to accurately quantify the wide array of structurally similar steroid hormones. Chromatographic methods, particularly when coupled with mass spectrometry, have become the cornerstone of steroid analysis, offering the required selectivity and sensitivity. Within this context, this compound serves as a critical tool, not typically as a direct analyte in profiling panels, but as a key intermediate in the development of highly selective sample preparation techniques that are vital for accurate chromatographic analysis.

The primary role of this compound in advanced analytical workflows is in the creation of immunosorbents for immunoaffinity chromatography. This technique is a powerful method for sample purification and enrichment prior to instrumental analysis. In this process, this compound acts as a hapten. The succinate linker provides a carboxyl group that allows for the covalent conjugation of estrone to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This steroid-protein conjugate is then used to immunize animals to produce highly specific polyclonal or monoclonal antibodies against estrone.

These specific antibodies are subsequently immobilized on a solid support matrix, such as silica (B1680970) or agarose, and packed into a chromatography column. This creates an immunoaffinity column with a high binding affinity for estrone and structurally similar estrogens. When a complex biological sample is passed through this column, the target estrogens are selectively retained by the antibodies, while other matrix components that could interfere with subsequent analysis are washed away. The captured estrogens are then eluted, concentrated, and introduced into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) system for separation and quantification.

The use of immunoaffinity extraction significantly enhances the quality of comprehensive steroid profiling by:

Reducing Matrix Effects: Biological samples contain a multitude of compounds that can interfere with the ionization of target analytes in the mass spectrometer source, leading to signal suppression or enhancement and, consequently, inaccurate quantification. By selectively isolating estrogens, immunoaffinity chromatography removes these interfering substances.

Increasing Sensitivity: By concentrating the analytes from a larger sample volume into a small elution volume, this technique significantly lowers the limits of detection (LOD) and quantification (LOQ), enabling the measurement of low-abundance estrogens.

Improving Specificity: The high specificity of the antibody-antigen interaction ensures that only the target steroids or a specific class of steroids are isolated for analysis.

While this compound is instrumental in preparing these powerful analytical tools, the final chromatographic separation focuses on the native steroids. The research findings below illustrate the chromatographic conditions and performance metrics for the analysis of estrone and other key steroids, which is made more robust and reliable through purification methods like immunoaffinity chromatography.

Research Findings in Steroid Chromatography

Numerous studies have developed and validated robust methods for steroid profiling. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the simultaneous quantification of multiple steroids. In such a method, after sample preparation, which may include an immunoaffinity clean-up step, the extracted steroids are separated on a reversed-phase column.

Below is a representative table of chromatographic parameters for the analysis of key steroids, demonstrating the type of data generated in a comprehensive steroid profiling study.

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (pg/mL) |

|---|---|---|---|---|

| Estrone | 5.8 | 271.2 | 145.1 | 2.0 |

| Estradiol | 5.6 | 273.2 | 147.1 | 2.0 |

| Estriol | 4.5 | 289.2 | 171.1 | 5.0 |

| Progesterone | 8.9 | 315.2 | 97.1 | 100.0 |

| Testosterone | 6.5 | 289.2 | 97.1 | 50.0 |

| Cortisol | 4.2 | 363.2 | 121.1 | 500.0 |

| Estrone-3-Sulfate | 6.2 | 349.1 | 269.1 | 500.0 |

The data presented in the table highlights the high sensitivity achieved with LC-MS/MS methods, with quantification limits in the low picogram per milliliter range for key estrogens like estrone and estradiol. lcms.czuliege.be This level of sensitivity is often reliant on the highly effective sample clean-up afforded by techniques such as immunoaffinity chromatography, which are made possible by derivatives like this compound. The chromatographic separation, as indicated by the distinct retention times, allows for the resolution of isobaric compounds—molecules with the same mass but different structures—which is critical for accurate quantification in a complex steroid profile.

Molecular and Cellular Mechanistic Investigations

Estrogen Receptor Interaction Studies using Estrone (B1671321) 3-Hemisuccinate as a Probe or Analog

Estrone 3-hemisuccinate has been employed in various studies to probe the intricacies of estrogen receptor (ER) function. Its utility stems from its structural similarity to endogenous estrogens, coupled with the reactive carboxyl group of the hemisuccinate moiety that enables its use in the development of analytical and diagnostic tools.

The affinity of this compound for estrogen receptors is a critical parameter that dictates its biological activity and its effectiveness as a research probe. Studies have indicated that the addition of the hemisuccinate group at the 3-position of the estrone molecule significantly impacts its binding affinity. Research has shown that this compound exhibits almost no binding affinity for the estrogen receptor. iaea.org This low affinity is attributed to the bulky and polar nature of the hemisuccinate group, which likely hinders the proper docking of the steroid into the hydrophobic ligand-binding pocket of the ER.

The primary application of this compound in the context of receptor interactions has been in the generation of antibodies for immunoassays. researchgate.net By conjugating this compound to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), it becomes immunogenic, leading to the production of antibodies that can specifically recognize estrone. researchgate.netresearchgate.net These antibodies are central to the development of sensitive and specific enzyme-linked immunosorbent assays (ELISAs) for the quantification of estrone in biological and environmental samples. researchgate.netresearchgate.net

Table 1: Overview of this compound in Receptor Affinity Context

| Parameter | Finding | Implication |

| Receptor Binding Affinity | Almost none iaea.org | The hemisuccinate group at the C3 position sterically hinders effective binding to the estrogen receptor. |

| Primary Application | Antigen for antibody production researchgate.netresearchgate.net | Used to generate specific antibodies for estrone immunoassays (e.g., ELISA). |

| Conjugation Partners | Carrier proteins (e.g., BSA, KLH) researchgate.netresearchgate.net | Renders the small estrone molecule immunogenic. |

Given its negligible binding affinity for the estrogen receptor, this compound is not considered a direct agonist or antagonist of ER-mediated downstream signaling pathways in its conjugated form. Its utility in this area is indirect, primarily through the antibodies it helps to create. These antibodies can be used to neutralize circulating estrone, thereby allowing researchers to study the effects of estrone deprivation on ER-dependent signaling in various physiological and pathological models.

Despite its low intrinsic affinity for the ER, the chemical structure of this compound has been exploited in the design of receptor-targeted ligands and probes. The carboxyl group of the hemisuccinate linker provides a convenient attachment point for various functional molecules, including fluorescent dyes, biotin, or cytotoxic agents.

While this compound itself is not an ideal targeting moiety due to its poor ER binding, the principle of using a linker at the C3 position of an estrogen has been adopted in the development of other ER-targeted compounds. These more potent estrogen derivatives, with linkers that are more accommodating to the ER binding pocket, can be conjugated to imaging agents for in vivo visualization of ER-positive tumors or to therapeutic agents for targeted drug delivery.

Enzyme-Mediated Steroid Transformations and Catalytic Studies

The metabolism of estrogens involves a series of enzymatic reactions, including sulfation, glucuronidation, and interconversion by hydroxysteroid dehydrogenases, as well as their synthesis via aromatase. The presence of the 3-hemisuccinate group in this compound can influence its interaction with these enzymes.

Steroid sulfatases and glucuronidases are enzymes responsible for cleaving sulfate (B86663) and glucuronide conjugates from steroids, respectively, thereby converting them into their biologically active forms. The hemisuccinate linkage in this compound is an ester bond, which is different from the sulfate or glucuronide bonds found in natural estrogen conjugates.

Currently, there is a lack of direct scientific evidence demonstrating that this compound is a substrate for steroid sulfatases or glucuronidases. These enzymes exhibit specificity for their respective sulfate and glucuronide substrates. It is unlikely that they would efficiently hydrolyze the ester bond of the hemisuccinate group. However, non-specific esterases present in biological systems could potentially cleave the hemisuccinate group, releasing free estrone.

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that catalyze the interconversion of less active 17-keto steroids (like estrone) and more potent 17-hydroxy steroids (like estradiol). Aromatase, on the other hand, is a key enzyme in estrogen biosynthesis, converting androgens to estrogens.

There is limited specific research available on the direct modulatory effects of this compound on the activity of 17β-HSDs and aromatase. The bulky and polar hemisuccinate group at the 3-position could potentially interfere with the binding of the steroid to the active site of these enzymes. However, without specific enzymatic assays using this compound as a substrate or inhibitor, its precise role in modulating these key steroidogenic enzymes remains largely uncharacterized. One study that profiled a wide range of steroid hormones, including this compound, in a model of reduced testicular estrogen synthesis did not provide direct evidence of its interaction with aromatase. nih.gov

Table 2: Summary of this compound in Enzyme Interaction Studies

| Enzyme Family | Interaction with this compound | Supporting Evidence |

| Sulfatases/Glucuronidases | Unlikely to be a direct substrate due to the ester linkage. | Lack of specific studies; enzyme specificity for sulfate/glucuronide bonds. |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Interaction is not well-characterized. The 3-hemisuccinate group may hinder binding. | Limited to no specific research available. |

| Aromatase | Modulatory effects are not well-documented. | A study on steroid profiles did not show direct interaction. nih.gov |

Cellular Uptake and Transport Mechanisms of Steroid Conjugates

The cellular plasma membrane presents a significant barrier to hydrophilic molecules, including steroid conjugates like this compound. Unlike their lipophilic, unconjugated counterparts that can more readily diffuse across lipid bilayers, conjugated steroids require specialized transport mechanisms for cellular entry. bioscientifica.com Their transport is a critical step, as it precedes the intracellular enzymatic activity that releases the biologically active hormone. The uptake and internalization of these conjugates are primarily facilitated by carrier-mediated transport systems, with passive permeation playing a minimal role.

Elucidation of Carrier-Mediated Transport Pathways

The cellular influx of conjugated steroids is predominantly an active, carrier-mediated process. nih.govuark.edu This transport is facilitated by several superfamilies of transporter proteins, primarily the Solute Carrier (SLC) transporters, which include the Organic Anion Transporting Polypeptides (OATPs). nih.govresearchgate.net These proteins are crucial for the uptake of a wide array of amphipathic organic anions, including sulfated steroids, into various tissues. nih.govnih.gov

Research has identified several specific transporters involved in the uptake of estrone conjugates. Studies using human breast cancer-derived T-47D cells, which are dependent on estrogen for growth, have demonstrated that the uptake of estrone-3-sulfate is mediated by a specific transport mechanism. nih.govfujita-hu.ac.jp The process was found to be saturable, a key characteristic of carrier-mediated transport. nih.govfujita-hu.ac.jp This transport system is sodium-independent and is strongly inhibited by other steroid sulfate conjugates but not by estradiol-17β-glucuronide. nih.gov Candidate transporters from the OATP family, specifically OATP-D and OATP-E, have been detected in these cells, suggesting their potential involvement. nih.govfujita-hu.ac.jp

Further investigations in other cell models, such as Caco-2 cells, have pinpointed OATP2B1 as a main transporter for the apical uptake of estrone-3-sulfate. nih.govdoi.org The function of OATP2B1 can be modulated by other steroid hormones; for instance, progesterone (B1679170) can enhance estrone-3-sulfate uptake by decreasing the transporter's Km value, while androgens like testosterone (B1683101) can act as potent inhibitors. doi.org In addition to OATPs, the Sodium-dependent Organic Anion Transporter (SOAT) has been identified as another carrier capable of importing estrone-3-sulfate into cells. plos.orgnih.gov

Kinetic studies provide quantitative insights into the efficiency of these transport systems. In the T-47D breast cancer cell line, the carrier-mediated transport of estrone-3-sulfate exhibited specific kinetic parameters, indicating a high-affinity system. nih.govfujita-hu.ac.jp

| Kinetic Parameter | Value | Unit |

|---|---|---|

| Km (Michaelis Constant) | 7.6 | μM |

| Vmax (Maximum Velocity) | 172 | pmol/mg of protein/min |

This table summarizes the kinetic values for the saturable component of estrone-3-sulfate uptake, as determined in studies using the T-47D human breast cancer cell line. nih.govfujita-hu.ac.jp

Efflux transporters also play a role in the net accumulation of steroid conjugates. The Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance Proteins (MRPs), which belong to the ATP-binding cassette (ABC) transporter superfamily, can actively pump steroid sulfates out of the cell, thereby influencing intracellular concentrations. nih.govnih.govfrontiersin.org

Characterization of Passive Permeation and Cellular Internalization

Due to the addition of a hydrophilic succinate (B1194679) or sulfate group, steroid conjugates like this compound are negatively charged at physiological pH and exhibit increased water solubility. frontiersin.orgcas.cz This high hydrophilicity severely restricts their ability to passively diffuse across the lipid-rich plasma membrane. nih.govfujita-hu.ac.jpnih.gov Studies have consistently shown that simple diffusion is a negligible pathway for the cellular uptake of these molecules. researchgate.net

Once inside the target cell, following carrier-mediated transport, the steroid conjugate must be converted to its active form. This process of cellular internalization culminates in the hydrolysis of the ester or sulfate bond. nih.govuark.edu This crucial step is catalyzed by intracellular enzymes, primarily the ubiquitously expressed steroid sulfatase (STS), which is located in the endoplasmic reticulum. bioscientifica.com The action of steroid sulfatase regenerates the unconjugated, biologically active steroid (e.g., estrone), which can then bind to its nuclear receptors to regulate gene expression. bioscientifica.comnih.govnih.gov This entire process, from active uptake by transporters to intracellular hydrolysis, is often referred to as the "sulfatase pathway" and represents a major mechanism for regulating steroid hormone action in peripheral tissues. nih.gov

Applications in in Vitro and Ex Vivo Research Models

Cell Culture Systems for Hormone-Responsive Investigations

Cell culture models are instrumental in dissecting the molecular pathways governed by estrogens. Estrone (B1671321), delivered via precursors like estrone 3-hemisuccinate, is crucial for studying its impact on hormone-dependent cellular processes.

Estrone is a known mitogen in estrogen-dependent cell lines, such as those derived from breast cancer. In models like the MCF-7 and T-47D human breast cancer cell lines, the addition of estrone or its precursors stimulates cell proliferation. nih.govnih.gov This proliferative effect is a cornerstone of studies investigating the mechanisms of hormone-driven cancers. The uptake of estrogen precursors, such as estrone-3-sulfate, has been shown to be a critical step in mediating this growth, a role that this compound would similarly fulfill. nih.govnih.gov Research has demonstrated that inhibiting the transport of these precursors can suppress cell proliferation, highlighting a potential therapeutic strategy. nih.gov

| Cell Line | Treatment | Observed Effect on Proliferation | Reference |

| T-47D | Estrone-3-sulfate | Increased cell proliferation | nih.govnih.gov |

| MCF-7 | Estrone-3-sulfate | Increased cell proliferation | nih.gov |

| Various Gynecological Cancer Cells | Estrone Heterodimers | Substantial antiproliferative activity | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Estrone influences the expression of a multitude of genes by activating estrogen receptors (ERs), which are ligand-activated transcription factors. Upon activation, ERs modulate the transcription of target genes, leading to diverse cellular responses. In hormone-responsive cells, estrone has been shown to regulate genes involved in cell cycle progression, apoptosis, and signal transduction. mdpi.com

Furthermore, estrone can activate rapid, non-genomic signaling pathways originating from the cell membrane. Studies have shown that estrone can induce the phosphorylation of key signaling proteins such as Akt and endothelial nitric oxide synthase (eNOS) in vascular tissues. nih.gov This activation of the PI3K/Akt pathway is crucial for mediating some of the vascular effects of estrogens. nih.govnih.gov This dual action, through both genomic and non-genomic pathways, underscores the complexity of estrogen signaling which can be meticulously studied using estrone precursors in cell culture.

| Signaling Pathway | Key Proteins Activated by Estrone | Cellular Outcome | Reference |

| PI3K/Akt/eNOS | Akt, eNOS | Vasorelaxation, cell survival | nih.govnih.gov |

| NF-κB | Pro-inflammatory cytokines | Inflammation, EMT | mdpi.com |

| Wnt/β-catenin | β-catenin | Cell differentiation disruption | nih.gov |

This table is interactive. Click on the headers to sort the data.

Developmental Biology Research Utilizing Estrogen Analogues

Estrogen analogues, including estrone and its derivatives, are critical for investigating the role of estrogen signaling in embryonic development. The zebrafish (Danio rerio) has emerged as a powerful model organism for such studies due to its external fertilization and transparent embryos, allowing for real-time observation of developmental processes. ehu.eusscienceopen.com

Exposure of zebrafish embryos to estrogens can lead to significant developmental alterations, providing insights into the normal physiological roles of these hormones. ehu.eusnih.gov Research has shown that estrogen signaling is important for the development of various organs, including the liver, pancreas, and brain. scienceopen.com Transcriptomic analyses of estrogen-exposed zebrafish embryos have revealed stage- and tissue-specific gene expression changes, highlighting the dynamic role of estrogens throughout development. scienceopen.com Studies have also linked embryonic estrogen exposure to behavioral phenotypes later in life, suggesting a role in neural development. nih.gov

Neurobiological Research Applications Related to Estrogen Metabolism

The brain is a key target for estrogens, which are known to have neuroprotective effects. nih.govmdpi.com Estrone, as a precursor to the more potent estradiol (B170435), plays a significant role in neurobiology. The use of estrone and its analogues in in vitro and ex vivo models of the nervous system helps to elucidate the mechanisms underlying these neuroprotective actions.

Studies using primary neuronal cultures have shown that estrone can protect neurons from excitotoxicity. researchgate.net Research has also indicated that estrogens can modulate the expression of neurotrophic factors and their receptors, contributing to neuronal survival and plasticity. nih.gov Furthermore, the development of brain-specific estrogen prodrugs highlights the therapeutic potential of targeting estrogen delivery to the central nervous system to ameliorate cognitive deficits associated with menopause. nih.gov

Reproductive System Biology Studies in Model Organisms

The fundamental roles of estrogens in the development and function of the reproductive system are extensively studied using model organisms and ex vivo tissue preparations. This compound can be used in these models to mimic the physiological effects of endogenous estrone.

In studies involving uterine tissue, estrone has been shown to have direct effects on cellular processes, including nitric oxide synthesis and the production of reactive oxygen species. nih.gov The investigation of decidual development in rodent models has demonstrated that estrogenic compounds can modulate the uterine response to progesterone (B1679170), a critical aspect of implantation and pregnancy. nii.ac.jp Furthermore, research on ovarian cancer cell lines has indicated that estrogens can enhance cell proliferation and migration, providing insights into the pathology of hormone-dependent gynecological cancers. nih.govresearchgate.net

Veterinary Endocrinology and Reproductive Health Research Methodologies

In the field of veterinary science, understanding the endocrinology of reproduction is crucial for managing fertility and treating reproductive disorders in domestic animals. The metabolism of estrogenic hormones, including the conversion of estrone to other metabolites, has been a subject of investigation in various species. dntb.gov.ua

The development of sensitive and specific assays, such as liquid chromatography-mass spectrometry (LC-MS), allows for the accurate quantification of steroid hormones, including estrone and its conjugates, in animal serum. nih.gov These methods are vital for monitoring hormonal fluctuations during reproductive cycles and pregnancy in species like mares and American bison. nih.gov Such research provides the foundational knowledge for developing better breeding strategies and treatments for reproductive health issues in veterinary medicine.

Biochemical Fate and Conjugation Dynamics of Estrone and Its Derivatives

Glucuronidation Pathways and Metabolite Formation

Glucuronidation is a major pathway for the metabolism and inactivation of estrogens, including estrone (B1671321). This process involves the covalent attachment of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the estrone molecule. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The addition of the highly polar glucuronic acid group significantly increases the water solubility of estrone, facilitating its elimination from the body, primarily through urine. cohlife.org

The resulting metabolites, known as glucuronides, are generally considered biologically inactive. nih.gov The primary metabolite formed through this pathway is estrone-3-glucuronide (E1G). cohlife.org

Research Findings: Multiple isoforms of the UGT enzyme family, primarily in the UGT1A and UGT2B subfamilies, have been identified to catalyze the glucuronidation of estrone. Studies using recombinant human UGT enzymes have demonstrated that UGT1A1, UGT1A3, UGT1A8, UGT1A9, and UGT1A10 are all capable of conjugating estrone. nih.govgenecards.org Research has highlighted that UGT1A10 is a particularly active enzyme in estrone glucuronidation. nih.gov While the liver is a primary site of glucuronidation, these enzymes are also expressed in extrahepatic tissues, such as the intestine, which plays a significant role in the first-pass metabolism of orally ingested estrogens. nih.gov For instance, human intestine microsomes have been shown to catalyze the formation of estrone glucuronide at high rates. nih.gov

The table below summarizes the kinetic parameters for some of the key UGT enzymes involved in estrone glucuronidation.

Kinetic parameters (Km) indicate the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower Km value generally reflects a higher affinity of the enzyme for the substrate. genecards.org

Sulfation Pathways and Reservoir Dynamics

Sulfation represents another critical conjugation pathway for estrone. This reaction involves the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of estrone. nih.govgenecards.org This process is catalyzed by cytosolic enzymes called sulfotransferases (SULTs). nih.gov The resulting product, estrone sulfate (B86663) (E1S), is biologically inactive as it cannot bind to estrogen receptors. nih.govnih.gov

A key feature of estrone sulfate is its role as a large, stable, circulating reservoir of estrogen. E1S is the most abundant estrogen in the circulation of both men and women, with plasma concentrations that can be 5 to 10 times higher than those of unconjugated estrone. genecards.org This is due in part to its long elimination half-life of approximately 10 to 12 hours. researchgate.net This extended half-life allows E1S to be transported throughout the body, where it can be taken up by specific tissues. researchgate.net

Research Findings: The primary enzyme responsible for the sulfation of estrogens is estrogen sulfotransferase, SULT1E1. nih.govnih.gov This enzyme exhibits a very high affinity for estrone and estradiol (B170435), with Km values in the nanomolar range, indicating its efficiency at low substrate concentrations. nih.gov Other sulfotransferases, such as SULT1A1, can also sulfate estrogens, but with lower affinity compared to SULT1E1. uef.fi Sulfation activity is high in the liver, which contributes significantly to the circulating pool of E1S, but SULT enzymes are also found in various other tissues, including the intestine, adrenal glands, and breast. nih.gov The transport of the hydrophilic E1S molecule from circulation into target cells is not a passive process; it is facilitated by specific transporters, including organic-anion-transporting polypeptides (OATPs). researchgate.net

The table below presents kinetic data for the primary sulfotransferase involved in estrone sulfation.

SULT1E1 demonstrates a particularly high affinity (very low Km) for estrogenic substrates. researchgate.net

Deconjugation Processes and Their Regulatory Implications in Biological Systems

The conjugation of estrone is a reversible process. The inactive glucuronide and sulfate conjugates can be hydrolyzed back to the biologically active estrone through a process known as deconjugation. This reactivation of estrogens has significant regulatory implications, as it allows for the local control of active hormone levels within specific target tissues.

Desulfation: The removal of the sulfate group from estrone sulfate is catalyzed by the enzyme steroid sulfatase (STS). oup.comoup.com STS hydrolyzes E1S to regenerate estrone, which can then be further converted to the more potent estrogen, estradiol. oup.com This "sulfatase pathway" is a crucial mechanism for providing active estrogens to peripheral tissues, especially in postmenopausal women where ovarian estrogen production has ceased. oup.com

Deglucuronidation: The cleavage of the glucuronic acid moiety from estrone-3-glucuronide is catalyzed by β-glucuronidase enzymes. uef.finih.gov This process also regenerates free estrone, contributing to the pool of active hormone within a tissue. uef.fi

Regulatory Implications: The expression of deconjugating enzymes is tissue-specific, leading to localized control over estrogen activity. Tissues such as the breast, endometrium, and bone express steroid sulfatase and can therefore convert the circulating reservoir of E1S into active estrogens. researchgate.netresearchgate.net This local production of estrogens can stimulate physiological processes and has been implicated in the progression of hormone-dependent diseases. oup.comoup.com

Furthermore, a significant source of β-glucuronidase activity is the gut microbiota. nih.govnih.gov Bacteria in the gastrointestinal tract can deconjugate estrogen glucuronides that are excreted in the bile. This allows the reabsorption of the freed estrogens back into circulation (enterohepatic circulation), which can influence systemic estrogen levels. The collection of gut microbial genes capable of metabolizing estrogens is often referred to as the "estrobolome," and its activity can have a significant impact on estrogen homeostasis. nih.gov The balance between conjugation by host enzymes (e.g., UGTs and SULTs) and deconjugation by host (e.g., STS) and microbial enzymes (e.g., β-glucuronidases) is therefore a critical regulatory system for controlling the biological effects of estrogens in the body. nih.govoup.com

Advanced Methodological Concepts and Future Research Directions

Integration with Novel Biomaterial Design for Targeted Delivery Research

The conjugation of steroids to polymers and other biomaterials represents a promising frontier for the targeted delivery of therapeutic agents. This approach, which can enhance the efficacy and safety of cancer therapies, involves covalently binding drug molecules to polymeric carriers. nih.gov These polymer-drug conjugates (PDCs) can improve the pharmacokinetic profile of the drug, enabling controlled release and targeted delivery to specific tissues. nih.govmdpi.com The integration of Estrone (B1671321) 3-hemisuccinate into such novel biomaterial designs is an area of active research interest. The ester linkage at the 3-position of the estrone molecule provides a convenient point for conjugation to a variety of polymer backbones. ebrary.net

Strategies for creating these PDCs include the use of both synthetic polymers like polyethylene (B3416737) glycol (PEG) and natural polymers such as hyaluronic acid. nih.gov The choice of polymer is critical for achieving desirable characteristics, including biocompatibility, stability, and a controlled release profile. nih.gov By attaching Estrone 3-hemisuccinate to these polymers, it is possible to create nanoparticles that can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, thereby increasing the local concentration of the drug and reducing systemic toxicity. nih.gov

Furthermore, targeting ligands like antibodies, peptides, or folic acid can be incorporated into these biomaterials to facilitate selective delivery to cancer cells that overexpress the corresponding receptors. nih.gov The steroidal structure of estrone itself can also act as a targeting moiety, given the overexpression of estrogen receptors in certain types of cancer cells. acs.org Research into steroid-drug conjugates has shown that this approach can be a useful tool for targeting cholesterol-rich tissues, such as those found in ovarian cancer. ebrary.net

Future research in this area will likely focus on optimizing the design of these biomaterials to achieve even greater targeting specificity and controlled release. This includes the development of "smart" biomaterials that release their payload in response to specific stimuli within the tumor microenvironment, such as changes in pH or enzyme concentrations.

| Biomaterial Type | Examples | Potential Advantages for this compound Delivery |

|---|---|---|

| Synthetic Polymers | Polyethylene glycol (PEG), Poly(ε-caprolactone) (PCL) | Improved circulation time, enhanced solubility, controlled release. nih.gov |

| Natural Polymers | Hyaluronic acid (HA) | Biocompatibility, biodegradability, potential for targeting CD44-expressing cells. nih.gov |

| Liposomes | Estrone-conjugated PEGylated liposomes | High drug loading capacity, ability to co-deliver multiple drugs, targeted delivery to ovarian cancer cells. nih.gov |

Development of High-Throughput Screening Platforms for Estrogen Biology

High-throughput screening (HTS) platforms are essential tools in drug discovery and for assessing the estrogenic potential of various compounds. researchgate.net These platforms allow for the rapid screening of large chemical libraries to identify molecules that interact with the estrogen receptor (ER) and modulate its activity. nih.gov this compound can play a significant role in the development and validation of such HTS assays.

One common HTS format is the competitive binding assay, where a labeled ligand and a test compound compete for binding to the ER. In this context, a radiolabeled or fluorescently tagged version of this compound could be synthesized and used as the tracer ligand. Alternatively, this compound can be used in enzyme-linked immunosorbent assays (ELISAs), where it can be coated onto microplates to capture anti-estrone antibodies. nih.gov The development of monoclonal antibodies specific to estrone conjugates is a key step in creating robust and reliable immunoassays. nih.govnih.gov

Cell-based HTS assays are also widely used to study estrogen biology. These assays typically use a reporter gene that is activated by the ER in response to an estrogenic compound. This compound can be used as a reference compound in these assays to determine the relative potency of test compounds. Furthermore, novel HTS systems are being developed that utilize genetically engineered cells or even bacteria to create biosensors for estrogenic activity. researchgate.net

The data generated from these HTS platforms can be used to prioritize chemicals for further testing and to build computational models that predict estrogenic activity. nih.gov The U.S. Environmental Protection Agency's (EPA) ToxCast program, for example, uses HTS assays to screen thousands of environmental chemicals for their potential to disrupt the endocrine system. nih.gov

| Platform Type | Principle | Potential Role of this compound |

|---|---|---|

| Competitive Binding Assays | Competition between a labeled ligand and a test compound for binding to the estrogen receptor. nih.gov | As a basis for a labeled tracer or as an unlabeled competitor. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Use of antibodies to detect and quantify estrogenic compounds. nih.gov | As a coating antigen for antibody capture or as a standard for calibration curves. nih.gov |

| Cell-Based Reporter Gene Assays | Measurement of the activation of an estrogen-responsive reporter gene in cells. researchgate.net | As a positive control or reference compound. |

| Bacterial Biosensors | Genetically engineered bacteria that produce a detectable signal in the presence of estrogenic compounds. researchgate.net | As a known estrogenic compound for assay validation. |

Computational Modeling and Molecular Docking Studies for Structure-Activity Relationships

Computational modeling and molecular docking are powerful tools for understanding the structure-activity relationships (SAR) of estrogenic compounds. scirp.org These methods allow researchers to predict how a molecule like this compound will interact with its biological targets, such as the estrogen receptor (ER). By analyzing these interactions at the molecular level, it is possible to design new compounds with improved potency and selectivity.

Quantitative structure-activity relationship (QSAR) studies provide another computational approach to understanding SAR. researchgate.net QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. u-tokyo.ac.jp By developing a QSAR model for a set of estrone derivatives, it is possible to predict the estrogenic activity of new compounds, including this compound, based on their molecular descriptors.

These computational approaches are not limited to the ER. They can also be used to study the interactions of this compound with other important enzymes involved in estrogen metabolism, such as aromatase and 17β-hydroxysteroid dehydrogenase (17β-HSD). scirp.org By understanding how this compound interacts with these different proteins, it may be possible to design derivatives with specific inhibitory or modulatory activities.

| Computational Method | Key Parameters and Outputs | Relevance to this compound |

|---|---|---|

| Molecular Docking | Binding energy (kcal/mol), hydrogen bond interactions, hydrophobic interactions, root-mean-square deviation (RMSD). scirp.orgjapsonline.com | Predicts binding affinity and orientation within the target protein's active site. |

| Quantitative Structure-Activity Relationship (QSAR) | Molecular descriptors (e.g., logP, molar refractivity), statistical models (e.g., multiple linear regression), predictive ability (q²). researchgate.netu-tokyo.ac.jp | Relates the chemical structure of this compound to its biological activity. |

| Molecular Dynamics (MD) Simulation | Conformational changes, stability of ligand-protein complex over time. | Provides insights into the dynamic nature of the interaction between this compound and its target. |

Standardization of Reference Materials and Quality Control in Research Assays

The accuracy and reproducibility of research assays for steroid hormones are critically dependent on the availability of well-characterized reference materials and robust quality control (QC) procedures. nih.gov The lack of standardization in steroid hormone assays can lead to significant variability between laboratories and make it difficult to compare data from different studies. This compound, as a stable derivative of estrone, has the potential to serve as a valuable reference material in a variety of assay formats.

In immunoassays, for example, purified this compound can be used to create calibration curves and QC samples to ensure the accuracy and precision of the assay. uu.nl Similarly, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are increasingly used for the sensitive and specific quantification of steroids, this compound can be used as an internal or external standard. nih.govsciex.com The validation of these analytical methods should include the determination of key performance characteristics such as linearity, specificity, repeatability, and recovery. nih.gov

The stability of steroid esters in biological samples is another important consideration for quality control. nih.gov Proper sample handling and storage procedures are necessary to prevent the degradation of the analyte. For instance, samples containing steroids should generally be stored at low temperatures and at a neutral pH to minimize deconjugation and degradation. nih.gov

| Parameter | Definition | Importance for this compound Assays |

|---|---|---|

| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte. diva-portal.org | Ensures accurate quantification over a range of concentrations. |

| Specificity | The ability of the assay to exclusively measure the analyte of interest without interference from other substances. annlabmed.org | Crucial to avoid falsely elevated results due to cross-reactivity with other steroids. annlabmed.org |

| Precision (Repeatability and Reproducibility) | The degree of agreement among a series of measurements of the same sample. nih.gov | Indicates the reliability and consistency of the assay. |

| Limit of Detection (LOD) and Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably detected and quantified, respectively. sciex.com | Determines the sensitivity of the assay for low-level measurements. |

| Recovery | The efficiency of the extraction process in recovering the analyte from the sample matrix. nih.gov | Ensures that the measured concentration reflects the true concentration in the sample. |

Q & A

Q. What are the standard protocols for synthesizing and characterizing Estrone 3-hemisuccinate in laboratory settings?

this compound is typically synthesized via succinylation of estrone at the C3 hydroxyl group using succinic anhydride under basic conditions. Purification involves column chromatography, and characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Researchers must document reaction conditions (e.g., solvent, temperature, stoichiometry) and validate purity (>95%) to ensure reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for detecting estrone derivatives in complex samples like serum or tissue. Enzyme-linked immunosorbent assays (ELISAs) may also be used but require validation against cross-reactivity with structurally similar compounds. Sample preparation should include solid-phase extraction to isolate the compound from interfering lipids or proteins .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies should assess degradation kinetics in solvents (e.g., methanol, dimethyl sulfoxide) and biological buffers (e.g., phosphate-buffered saline) at varying temperatures (−80°C to 25°C). Accelerated stability testing under oxidative (H₂O₂) or hydrolytic (acid/base) conditions can predict shelf life. Data should be analyzed using Arrhenius plots to extrapolate long-term storage recommendations .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo studies on this compound’s estrogenic activity?

Contradictions often arise from differences in metabolic activation (e.g., esterase-mediated hydrolysis in vivo) or cell-type-specific receptor interactions. To resolve these, parallel experiments using physiologically relevant models (e.g., primary cell co-cultures or humanized animal models) and pharmacokinetic profiling (plasma half-life, tissue distribution) are critical. Statistical power analysis should ensure sample sizes are sufficient to detect biologically relevant effects .

Q. What methodological strategies are effective for integrating this compound data with multi-omics datasets in hormone-dependent cancers?

Multi-omics integration requires normalization of estrone derivative concentrations (e.g., log-transformation for skewed distributions) and correlation with transcriptomic/proteomic profiles using multivariate regression. Pathway analysis tools (e.g., Gene Ontology, KEGG) can identify estrogen receptor (ER)-associated signaling networks. Researchers should account for confounding variables like BMI, as obesity alters estrone metabolism and receptor expression .

Q. How should researchers design experiments to investigate this compound’s role in modulating non-genomic estrogen signaling pathways?

Experimental designs must include controls for genomic effects (e.g., ERα/β knockdown models) and assess rapid signaling events (e.g., MAPK/ERK activation within minutes). Techniques like fluorescence resonance energy transfer (FRET) can visualize real-time protein interactions. Data interpretation should distinguish membrane-bound vs. intracellular receptor interactions and validate findings with selective inhibitors .

Q. What statistical approaches are recommended for analyzing estrone derivatives in studies with limited sample sizes?

For small datasets (e.g., <30 samples), multilevel regression models can account for nested variables (e.g., repeated measurements). Log-transformation of hormone concentrations improves normality, and Bayesian methods provide robust estimates of uncertainty. Sensitivity analyses should test assumptions about missing data and outliers .

Data Reporting and Reproducibility

Q. What are the best practices for reporting this compound data to ensure reproducibility?

Follow the Beilstein Journal’s guidelines: report synthesis protocols, purity thresholds, and instrument parameters (e.g., LC-MS/MS collision energies) in the main text. Raw data (e.g., NMR spectra, chromatograms) and intermediate calculations should be archived in supplementary materials with explicit file naming conventions (e.g., “E3H_NMR_2025.csv”) .

Q. How can researchers validate the specificity of antibodies used in this compound immunoassays?

Perform cross-reactivity tests against structurally related compounds (e.g., estrone sulfate, cholesterol hemisuccinate) using competitive ELISA. Confirm results with orthogonal methods (e.g., LC-MS/MS) in a subset of samples. Report antibody clonality, dilution factors, and batch numbers to mitigate lot-to-lot variability .

Q. What ethical considerations arise when studying this compound in clinical cohorts?

Ethical review boards require justification for hormone measurements in vulnerable populations (e.g., postmenopausal breast cancer patients). Protocols must address data anonymization, informed consent for biomarker research, and plans for communicating incidental findings (e.g., undiagnosed endocrine disorders) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.